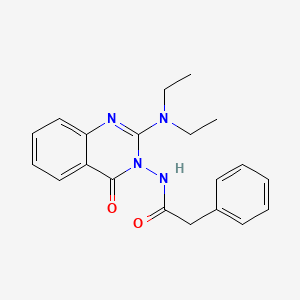
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide
Cat. No. B8435944
M. Wt: 350.4 g/mol
InChI Key: RLIDUKTUBFKWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178544B2
Procedure details


Methyl 2-(3,3-diethyl-thioureido)benzoate (0.500 g, 1.88 mmol) was dissolved in methanol (10 mL), followed by addition of iodomethane (234 μL, 3.75 mmol). The reaction mixture was heated at 80° C. for 10 minutes under microwave conditions making sure the temperature did not exceed 80° C. The reaction mixture was evaporated to dryness and then redissolved in ethanol (20 mL), followed by addition of phenylacetic acid hydrazide (0.367 g, 2.44 mmol). The mixture was stirred for 48 h at reflux. After cooling the mixture was filtered and the filtrate was evaporated to dryness. The crude product was purified by column chromatography (EtOAc/Heptane) giving the title compound (0.089 g, 14%). LC-ESI-HRMS of [M+H]+ shows 351,1818 Da. Calc. 351,182101 Da.




Name
Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=S)[NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([O:10]C)=O)[CH3:2].IC.[C:21]1([CH2:27][C:28]([NH:30][NH2:31])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CO>[CH2:17]([N:3]([CH2:1][CH3:2])[C:4]1[N:31]([NH:30][C:28](=[O:29])[CH2:27][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:8](=[O:10])[C:7]2[C:6](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:5]=1)[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(NC1=C(C(=O)OC)C=CC=C1)=S)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
234 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Three
|
Name
|
|
|
Quantity
|
0.367 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in ethanol (20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (EtOAc/Heptane)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C1=NC2=CC=CC=C2C(N1NC(CC1=CC=CC=C1)=O)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.089 g | |
| YIELD: PERCENTYIELD | 14% | |
| YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
